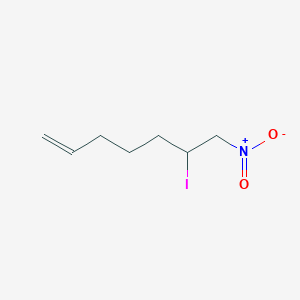
6-Iodo-7-nitrohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-nitrohept-1-ene is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-7-nitrohept-1-ene typically involves the iodination of a heptene precursor followed by nitration The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted heptene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-7-nitrohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-7-nitrohept-1-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-Bromo-7-nitrohept-1-ene: Similar structure with a bromine atom instead of iodine.
6-Chloro-7-nitrohept-1-ene: Contains a chlorine atom in place of iodine.
6-Fluoro-7-nitrohept-1-ene: Features a fluorine atom instead of iodine.
Uniqueness: 6-Iodo-7-nitrohept-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly interesting for specific chemical transformations and applications.
Properties
CAS No. |
61846-90-0 |
|---|---|
Molecular Formula |
C7H12INO2 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-iodo-7-nitrohept-1-ene |
InChI |
InChI=1S/C7H12INO2/c1-2-3-4-5-7(8)6-9(10)11/h2,7H,1,3-6H2 |
InChI Key |
IVVPMUDNAXTMME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















